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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azepane

CAS No.: 383129-21-3

Cat. No.: B1608781 Get Quote

Executive Summary
2-(3-Chlorophenyl)azepane represents a class of expanded-ring phenethylamine analogs

often investigated for CNS activity. Its structural core—a hydrophobic chlorophenyl moiety

attached to a polar azepane ring—creates a specific metabolic liability profile.

The metabolic stability of this compound is a critical determinant of its in vivo half-life (

) and bioavailability. This guide provides a rigorous framework for assessing its intrinsic
clearance (

) using Human Liver Microsomes (HLM) and cryopreserved hepatocytes, emphasizing the role
of Cytochrome P450 (CYP) enzymes in azepane ring oxidation.
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Property Value (Predicted) Metabolic Implication

Molecular Formula
Low MW (<300) suggests

good permeability.

LogP ~2.8 – 3.2
Moderate lipophilicity; high

affinity for CYP3A4/2D6.

pKa ~9.5 – 10.0
Highly ionized (cationic) at

physiological pH (7.4).

Metabolic Soft Spots Azepane C-3/C-7, Nitrogen
Susceptible to N-oxidation and

ring hydroxylation.

Mechanistic Basis of Metabolism
Understanding the "why" before the "how" is essential for experimental design. For 2-(3-
Chlorophenyl)azepane, metabolism is driven by the need to increase polarity for excretion.

Predicted Metabolic Pathways
The azepane ring is a known "metabolic hotspot" (Vertex, 2012). Unlike stable piperidines, the

seven-membered ring is conformationally flexible and prone to oxidation.

N-Oxidation (Phase I): The secondary amine is a nucleophilic site. Flavin-containing

monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen.

Carbon Hydroxylation (Phase I):

Azepane Ring: CYP-mediated hydroxylation likely occurs at the C-3 or C-7 positions

(alpha to the nitrogen) or C-4/C-5 (remote oxidation).

Aromatic Ring: The chlorine at the meta (3-position) deactivates the phenyl ring, making

aromatic hydroxylation less favorable than ring oxidation. However, para-hydroxylation

remains a minor pathway.

Glucuronidation (Phase II): Direct N-glucuronidation of the secondary amine by UGT

enzymes (if using hepatocytes).
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Pathway Visualization
The following diagram illustrates the theoretical metabolic cascade for 2-(3-
Chlorophenyl)azepane.

2-(3-Chlorophenyl)azepane
(Parent)

N-Oxide Metabolite
(+16 Da)

FMO / CYP

α-Hydroxy Azepane
(Unstable Hemiaminal)

CYP3A4 / CYP2D6
(Hydroxylation)

4-Hydroxy-3-chlorophenyl
Derivative

CYP (Minor)

N-Glucuronide
(+176 Da)

UGT
(Hepatocytes only)

Ring-Opened
Aldehyde/Acid

Spontaneous
Ring Opening

Click to download full resolution via product page

Caption: Predicted Phase I and Phase II metabolic fate of 2-(3-Chlorophenyl)azepane.

Experimental Protocol: Microsomal Stability Assay
This protocol uses Human Liver Microsomes (HLM) to determine intrinsic clearance. It is

designed to be self-validating through the use of internal standards and specific positive

controls.

Reagents & Preparation
Test Compound: 2-(3-Chlorophenyl)azepane (10 mM stock in DMSO).

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

Buffer: 100 mM Potassium Phosphate (pH 7.4).
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Quenching Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal

Standard).

Workflow Diagram
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Caption: Step-by-step workflow for the microsomal metabolic stability assay.
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Step-by-Step Procedure
Master Mix Preparation: Prepare a solution containing phosphate buffer and HLM. The final

protein concentration in the assay should be 0.5 mg/mL.

Pre-Incubation: Spike the test compound (1 µM final concentration) into the Master Mix. Pre-

incubate at 37°C for 5 minutes to allow enzyme-substrate binding.

Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

Reaction Initiation: Add NADPH (1 mM final) to start the reaction.

Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing

the Internal Standard.

Clarification: Centrifuge samples at 4,000 rpm for 20 minutes to precipitate proteins.

Quantification: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ion

(

).

Quality Control Criteria (Self-Validation)
To ensure trustworthiness, the assay must meet these criteria:

T0 Stability: The T=0 sample (quenched immediately) must show 100% recovery relative to a

standard.

Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

Verapamil must show >80% depletion within 30 mins.

Negative Control: Incubate without NADPH. No depletion should occur (rules out chemical

instability).

Data Analysis & Interpretation
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Calculating Intrinsic Clearance ( )
The depletion of the parent compound follows pseudo-first-order kinetics. Plot the natural log

(ln) of the remaining percentage against time.

Slope Determination (

):

Where

is the elimination rate constant (slope of the regression line).

Half-Life (

):

Intrinsic Clearance (

):

= Microsomal protein concentration (0.5 mg/mL).

Interpreting Results for 2-(3-Chlorophenyl)azepane
Based on structural analogs (e.g., 2-phenylazepane), we anticipate the following classification:

Parameter High Clearance
Moderate
Clearance

Low Clearance

(min) < 15 15 – 60 > 60

(

L/min/mg)

> 50 15 – 50 < 15

Likely Classification X (Predicted)

Interpretation: The chlorophenyl group provides some metabolic protection compared to an

unsubstituted phenyl ring, but the azepane ring remains vulnerable. We predict Moderate
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Clearance, driven by CYP2D6/3A4.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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